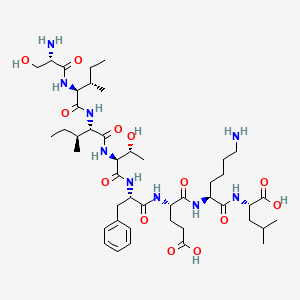

Human Papillomavirus (HPV) E7 protein (49-57)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La protéine E7 du papillomavirus humain (HPV) (49-57) est un fragment peptidique dérivé de l’oncoprotéine E7 du papillomavirus humain. Cette protéine joue un rôle crucial dans le cycle de vie viral et est impliquée dans la pathogenèse des cancers liés au HPV, en particulier le cancer du col de l’utérus. La protéine E7 interagit avec diverses protéines cellulaires pour perturber la régulation normale du cycle cellulaire, conduisant à une prolifération cellulaire incontrôlée et à une tumorigenèse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du peptide protéine E7 du papillomavirus humain (49-57) peut être réalisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorénylméthyloxycarbonyle) pour la protection temporaire du groupe amino pendant les réactions de couplage. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle : La production industrielle du peptide protéine E7 du papillomavirus humain (49-57) peut impliquer la technologie de l’ADN recombinant. Cette approche comprend le clonage du gène codant la protéine E7 dans un vecteur d’expression, sa transformation dans un hôte approprié (comme Escherichia coli) et l’induction de l’expression de la protéine. La protéine exprimée est ensuite purifiée par chromatographie d’affinité et traitée davantage pour obtenir le fragment peptidique souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le peptide protéine E7 du papillomavirus humain (49-57) peut subir diverses modifications chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les liaisons disulfure au sein du peptide peuvent être réduites en groupes thiol libres à l’aide d’agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés au sein du peptide peuvent être substitués par d’autres résidus pour étudier les relations structure-fonction.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyéthyl)phosphine (TCEP).

Substitution : Mutagénèse dirigée par site utilisant des amorces spécifiques et une ADN polymérase.

Principaux produits :

Oxydation : Peptide contenant du sulfoxyde de méthionine.

Réduction : Peptide avec des groupes thiol libres.

Substitution : Peptides mutants avec des séquences d’acides aminés modifiées

Applications De Recherche Scientifique

Le peptide protéine E7 du papillomavirus humain (49-57) a plusieurs applications en recherche scientifique :

Chimie : Utilisé dans des études pour comprendre la synthèse des peptides, la modification et les relations structure-fonction.

Biologie : Employé dans la recherche pour étudier le rôle de la protéine E7 dans la pathogenèse du HPV et ses interactions avec les protéines cellulaires.

Médecine : Utilisé dans le développement de tests diagnostiques et de vaccins thérapeutiques ciblant les cancers liés au HPV. Le peptide peut également servir d’antigène dans les études immunologiques pour susciter des réponses immunitaires spécifiques.

Industrie : Appliqué dans la production de protéines et de peptides recombinants à des fins de recherche et thérapeutiques

Mécanisme D'action

La protéine E7 du papillomavirus humain (49-57) exerce ses effets en interagissant avec des protéines cellulaires clés impliquées dans la régulation du cycle cellulaire. L’une de ses principales cibles est la protéine du rétinoblastome (pRb), un suppresseur de tumeur qui contrôle la progression du cycle cellulaire. La protéine E7 se lie à pRb, ce qui conduit à sa dégradation et à la libération des facteurs de transcription E2F. Cela entraîne l’activation des gènes nécessaires à la synthèse de l’ADN et à la progression du cycle cellulaire, favorisant finalement une prolifération cellulaire incontrôlée et une tumorigenèse .

Composés similaires :

Protéine E6 du papillomavirus humain : Une autre oncoprotéine codée par le HPV, qui cible la protéine suppresseuse de tumeur p53 pour la dégradation.

Protéines E1 et E2 du papillomavirus humain : Protéines régulatrices impliquées dans la réplication et la transcription virales.

Protéines L1 et L2 du papillomavirus humain : Protéines de la capside qui forment la particule virale.

Unicité : La protéine E7 du papillomavirus humain (49-57) est unique dans sa capacité à cibler et à dégrader spécifiquement la protéine du rétinoblastome (pRb), un régulateur essentiel du cycle cellulaire. Cette interaction est distincte de celle de la protéine E6, qui cible principalement p53. Le rôle de la protéine E7 dans la perturbation du contrôle du cycle cellulaire et la promotion de la tumorigenèse en fait un élément central de la recherche sur les cancers liés au HPV .

Comparaison Avec Des Composés Similaires

Human Papillomavirus E6 protein: Another oncoprotein encoded by HPV, which targets the p53 tumor suppressor protein for degradation.

Human Papillomavirus E1 and E2 proteins: Regulatory proteins involved in viral replication and transcription.

Human Papillomavirus L1 and L2 proteins: Capsid proteins that form the viral particle.

Uniqueness: The Human Papillomavirus E7 protein (49-57) is unique in its ability to specifically target and degrade the retinoblastoma protein (pRb), a critical regulator of the cell cycle. This interaction is distinct from the E6 protein, which primarily targets p53. The E7 protein’s role in disrupting cell cycle control and promoting tumorigenesis makes it a key focus of research in HPV-related cancer studies .

Propriétés

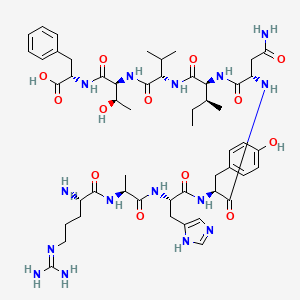

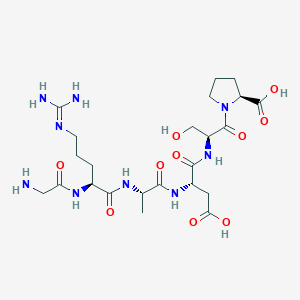

Formule moléculaire |

C52H77N15O13 |

|---|---|

Poids moléculaire |

1120.3 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H77N15O13/c1-7-27(4)41(49(77)65-40(26(2)3)48(76)67-42(29(6)68)50(78)64-38(51(79)80)21-30-12-9-8-10-13-30)66-47(75)37(23-39(54)70)63-45(73)35(20-31-15-17-33(69)18-16-31)62-46(74)36(22-32-24-57-25-59-32)61-43(71)28(5)60-44(72)34(53)14-11-19-58-52(55)56/h8-10,12-13,15-18,24-29,34-38,40-42,68-69H,7,11,14,19-23,53H2,1-6H3,(H2,54,70)(H,57,59)(H,60,72)(H,61,71)(H,62,74)(H,63,73)(H,64,78)(H,65,77)(H,66,75)(H,67,76)(H,79,80)(H4,55,56,58)/t27-,28-,29+,34-,35-,36-,37-,38-,40-,41-,42-/m0/s1 |

Clé InChI |

YYRLGDVWSORYPB-FJJMPZPNSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)

![N-[(6aS,8S)-2-(4-methylsulfanylphenyl)-6,12-dioxo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-8-yl]thiophene-2-sulfonamide](/img/structure/B10861779.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861792.png)

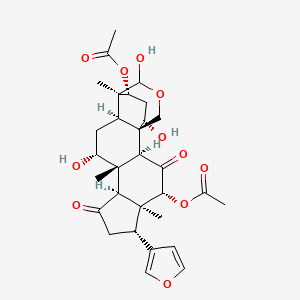

![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)